molecular formula C18H15ClN4O2 B2354647 5-chloro-2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide CAS No. 2097865-35-3

5-chloro-2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide

Cat. No. B2354647
CAS RN: 2097865-35-3
M. Wt: 354.79
InChI Key: IEQZRGSJIFKMNG-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been studied for its potential use in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Synthesis and Structural Studies

  • Enantioselective Synthesis : The enantioselective synthesis of piperidines, closely related to the target compound, was explored, highlighting its potential in the production of specific stereochemical configurations (Calvez, Chiaroni, & Langlois, 1998).
  • Crystal Structure Analysis : A study on 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, which are structurally similar to the compound , delved into their crystal structures and NMR solution studies (Quiroga et al., 1999).

Pharmaceutical Applications

  • Anti-Influenza Virus Activity : Benzamide-based 5-aminopyrazoles demonstrated significant antiviral activities against the H5N1 strain of the bird flu influenza, indicating potential pharmaceutical applications (Hebishy, Salama, & Elgemeie, 2020).
  • Anti-Inflammatory and Analgesic Agents : Novel benzodifuranyl compounds derived from similar structures showed promising results as COX inhibitors, with significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Synthesis Techniques

  • Pyrrolo[3,2-d]pyrimidines Synthesis : A study on the synthesis of pyrrolo[3,2-d]pyrimidine derivatives, related to the target compound, highlighted the efficiency of certain chemical reactions in producing complex structures (Majumdar, Das, & Jana, 1998).

Molecular Interaction Studies

  • Cannabinoid Receptor Antagonist : A study on a structurally related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, detailed its molecular interactions with the CB1 cannabinoid receptor, which could be relevant for similar compounds (Shim et al., 2002).

properties

IUPAC Name

5-chloro-2-methoxy-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2/c1-25-16-3-2-13(19)10-14(16)18(24)23-11-15-17(22-9-8-21-15)12-4-6-20-7-5-12/h2-10H,11H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQZRGSJIFKMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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